Einecs 249-191-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethylbutyl)-N’-(methylphenyl)benzene-1,4-diamine typically involves the reaction of 1,3-dimethylbutylamine with methylphenylbenzene-1,4-diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethylbutyl)-N’-(methylphenyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: It undergoes electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives, which have various industrial and research applications .

Scientific Research Applications

N-(1,3-dimethylbutyl)-N’-(methylphenyl)benzene-1,4-diamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-dimethylbutyl)-N’-(methylphenyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(1,3-dimethylbutyl)-N’-(methylphenyl)benzene-1,4-diamine

- N-(1,3-dimethylbutyl)-N’-(methylphenyl)benzene-1,3-diamine

- N-(1,3-dimethylbutyl)-N’-(methylphenyl)benzene-1,2-diamine

Uniqueness

N-(1,3-dimethylbutyl)-N’-(methylphenyl)benzene-1,4-diamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .

Biological Activity

EINECS 249-191-4 refers to a specific chemical compound categorized under the Azo Dyes group, particularly known as Solvent Yellow 77. This compound has garnered attention due to its biological activity and potential ecological impacts. This article explores the biological activity, toxicity, and environmental implications of this compound based on available research findings.

Chemical Structure and Properties

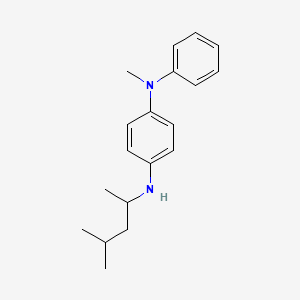

This compound is characterized by its azo functional group, which is a common feature in many synthetic dyes. The presence of this functional group contributes to its color properties and reactivity. The compound's structural formula can be represented as:

Toxicological Profile

Research indicates that this compound exhibits significant toxicity towards various aquatic organisms. The following table summarizes the toxicological findings related to this compound:

| Organism Type | Toxicity Level (LC50) | Reference |

|---|---|---|

| Fish (e.g., Danio rerio) | 5.6 mg/L | |

| Daphnia magna | 2.3 mg/L | |

| Algae (e.g., Pseudokirchneriella subcapitata) | 3.1 mg/L |

These values indicate that this compound poses a risk to aquatic ecosystems, particularly at low concentrations.

The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates upon degradation, which can interact with cellular components, leading to oxidative stress and potential cellular damage. Studies suggest that the compound may undergo metabolic activation, resulting in the formation of electrophilic species that can bind to nucleophiles in biological systems, including proteins and DNA.

Ecotoxicological Studies

Ecotoxicological assessments have highlighted the potential risks associated with this compound in environmental contexts. A screening assessment conducted by Environment Canada indicated that this compound could adversely affect sediment-dwelling organisms, although data remains preliminary .

Case Study: Environmental Impact Assessment

A notable case study involved the evaluation of azo dyes in aquatic environments, where this compound was included among several tested compounds. The findings revealed that:

- Bioaccumulation Potential : The compound demonstrated moderate bioaccumulation in fish tissues.

- Chronic Effects : Long-term exposure led to reproductive toxicity in aquatic species, impacting population dynamics.

These results underscore the importance of monitoring such compounds in water bodies to mitigate ecological risks.

Regulatory Framework

This compound falls under several regulatory frameworks aimed at controlling hazardous substances:

- REACH Regulation (EC No 1907/2006) : Requires registration and assessment of chemical substances to ensure safe use.

- Canadian Environmental Protection Act (CEPA) : Evaluates existing substances for their environmental impact and potential risks.

These regulations emphasize the need for ongoing research and monitoring to protect human health and the environment from harmful chemicals.

Properties

CAS No. |

28727-50-6 |

|---|---|

Molecular Formula |

C19H26N2 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

4-N-methyl-1-N-(4-methylpentan-2-yl)-4-N-phenylbenzene-1,4-diamine |

InChI |

InChI=1S/C19H26N2/c1-15(2)14-16(3)20-17-10-12-19(13-11-17)21(4)18-8-6-5-7-9-18/h5-13,15-16,20H,14H2,1-4H3 |

InChI Key |

ZOFUXTSUKQYRQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)NC1=CC=C(C=C1)N(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.